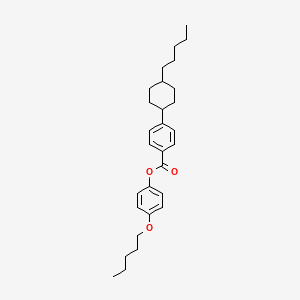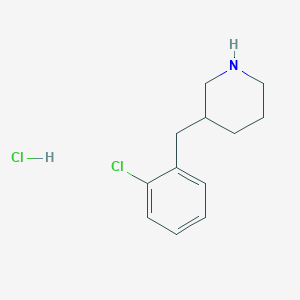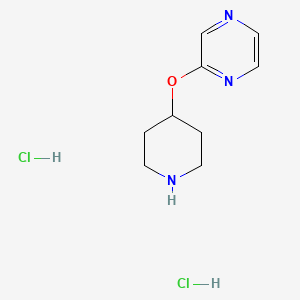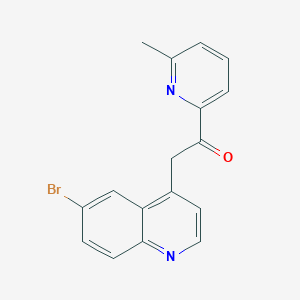
2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone
Übersicht
Beschreibung
2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQME and has a molecular formula of C17H13BrN2O.
Wirkmechanismus
The mechanism of action of BQME is not fully understood, but it is believed to act by inhibiting various cellular pathways. BQME has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. BQME has also been shown to inhibit the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), which regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
BQME has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). BQME has also been shown to inhibit the activity of various enzymes involved in inflammation, including COX-2 and LOX. BQME has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to possess anti-microbial properties, inhibiting the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BQME in lab experiments include its high yield synthesis method, its potential applications in various fields of scientific research, and its biochemical and physiological effects. However, the limitations of using BQME in lab experiments include the lack of understanding of its mechanism of action and its potential toxicity.
Zukünftige Richtungen
In the future, BQME can be further studied for its potential applications in various fields of scientific research. Its mechanism of action can be further elucidated to understand its potential targets and pathways. BQME can also be further studied for its potential toxicity and side effects. Further research can also be conducted to develop derivatives of BQME with improved properties and potential applications.
Conclusion:
In conclusion, 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high yield synthesis method, potential applications, and biochemical and physiological effects make it a promising compound for further research. However, its mechanism of action and potential toxicity need to be further elucidated. Further research can also be conducted to develop derivatives of BQME with improved properties and potential applications.
Wissenschaftliche Forschungsanwendungen
BQME has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. BQME has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BQME has also been studied for its anti-microbial properties, and it has been shown to inhibit the growth of various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-(6-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-11-3-2-4-16(20-11)17(21)9-12-7-8-19-15-6-5-13(18)10-14(12)15/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWSUIBCCYEGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591908 | |
| Record name | 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476472-28-3 | |
| Record name | 2-(6-Bromo-4-quinolinyl)-1-(6-methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476472-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


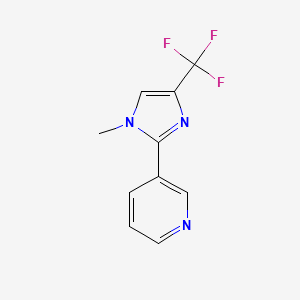
![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)
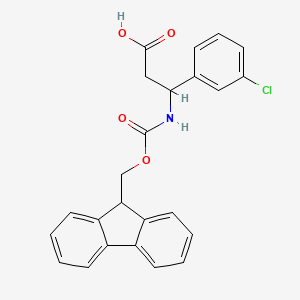
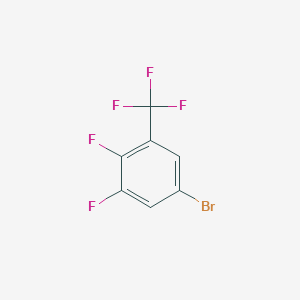



![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)
